2-Mercaptovaleric acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptovaleric acid can be synthesized through several methods. One common approach involves the reaction of valeric acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include heating the mixture under reflux and using an acidic or basic catalyst to facilitate the hydrolysis process.
Industrial Production Methods: In industrial settings, this compound can be produced through the direct thiolation of valeric acid using hydrogen sulfide in the presence of a catalyst. This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptovaleric acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
2-Mercaptovaleric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its thiol group, which can form disulfide bonds.
Industry: this compound is used in the production of polymers, resins, and as a stabilizer in the manufacture of certain chemicals.
Mechanism of Action
The mechanism of action of 2-mercaptovaleric acid primarily involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction is crucial in enzyme inhibition, where the compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
2-Mercaptovaleric acid can be compared with other mercapto acids such as:
- 3-Mercaptopropanoic acid
- 4-Mercaptobutyric acid
- 3-Mercaptoisobutyric acid
- 3-Mercapto-2-methylbutyric acid
Uniqueness:
- Chain Length: this compound has a longer carbon chain compared to 3-mercaptopropanoic acid and 4-mercaptobutyric acid, which can influence its reactivity and solubility.
- Position of Thiol Group: The position of the thiol group in this compound (at the fifth carbon) differs from other mercapto acids, affecting its chemical behavior and potential applications.
Properties
IUPAC Name |
2-sulfanylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-2-3-4(8)5(6)7/h4,8H,2-3H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGGANUNCHXAQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313183 | |
Record name | 2-Mercaptopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82001-52-3 | |
Record name | 2-Mercaptopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82001-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercaptopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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